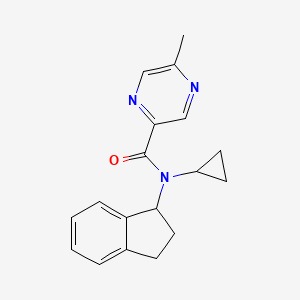![molecular formula C16H20N2O3 B7513864 Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone involves its ability to bind to dopamine receptors in the brain. This binding activity results in the regulation of dopamine levels in the brain, which is associated with various neurological disorders.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which is associated with improved cognitive function and decreased symptoms of neurological disorders. It has also been shown to have anxiolytic effects, reducing anxiety levels in individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone in lab experiments include its unique structure and potential applications in the field of medicinal chemistry. However, the limitations of using this compound in lab experiments include its complex synthesis process and potential toxicity concerns.
Direcciones Futuras
There are various future directions for the study of Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone. One potential direction is the further study of its potential applications in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. Another potential direction is the development of new synthesis methods for this compound that are more efficient and less toxic. Additionally, the study of the biochemical and physiological effects of this compound may lead to the development of new drugs with improved efficacy and reduced side effects.
Métodos De Síntesis
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of cyclopropylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting product with piperazine. The final step involves the reaction of the intermediate product with methanesulfonyl chloride, resulting in the formation of Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone.
Aplicaciones Científicas De Investigación
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone has shown potential applications in the field of medicinal chemistry. This compound has been studied for its potential use as an antipsychotic drug due to its ability to bind to dopamine receptors. It has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-6-4-13(5-7-14)16(20)18-10-8-17(9-11-18)15(19)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLYMEFMIIULKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)

![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)

![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)
![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)
![N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7513891.png)